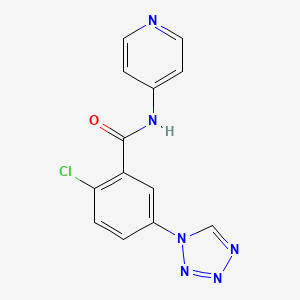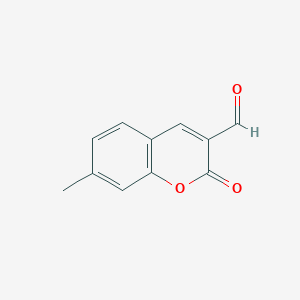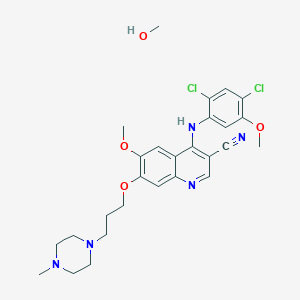
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a 4-methylpyridin-3-yl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-methylpyridin-3-yl group. One common method is the cyclization of appropriate precursors under basic conditions. For example, the reaction of 4-methylpyridine with a suitable amine and aldehyde can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-Methylpiperidin-3-yl)pyrrolidin-3-ol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
科学的研究の応用
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
作用機序
The mechanism of action of 3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds with amino acid residues in the target protein .
類似化合物との比較
Similar Compounds
3-(4-Methylpyridin-3-yl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(4-Methylpiperidin-3-yl)pyrrolidin-3-ol: Similar structure but with a reduced pyridine ring.
4-Methylpyridin-3-ol: Lacks the pyrrolidine ring but retains the pyridine core.
Uniqueness
3-(4-Methylpyridin-3-yl)pyrrolidin-3-ol is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical properties and potential biological activities. The combination of these rings allows for versatile chemical modifications and interactions with various biological targets .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
3-(4-methylpyridin-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-11-6-9(8)10(13)3-5-12-7-10/h2,4,6,12-13H,3,5,7H2,1H3 |
InChIキー |
XSDICHGJAMPCHW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2(CCNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)


![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
